molecular formula C21H22N2O3 B5558792 (1S*,5R*)-6-methyl-3-(3-phenoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-6-methyl-3-(3-phenoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5558792
M. Wt: 350.4 g/mol
InChI Key: SGTLMVBLRDNGMB-DLBZAZTESA-N
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Description

(1S*,5R*)-6-methyl-3-(3-phenoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a type of bicyclic compound that contains a diazabicyclo structure and a phenoxybenzoyl group.

Scientific Research Applications

Synthesis of Bicyclic σ Receptor Ligands with Cytotoxic Activity

The scientific research on "(1S*,5R*)-6-methyl-3-(3-phenoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one" encompasses its synthesis and application in the realm of medicinal chemistry, particularly focusing on its interactions with σ receptors and potential cytotoxic activities against cancer cell lines. This compound and its derivatives have been explored for their high σ1 receptor affinity and their ability to inhibit cell growth in various human tumor cell lines, indicating a promising avenue for the development of targeted cancer therapies. For instance, certain methyl ethers derived from this bicyclic structure have demonstrated complete inhibition of cell growth in specific cancer cell lines at concentrations of 20 μM, showcasing their potential as novel anticancer agents. These findings highlight the compound's significance in the context of medicinal chemistry and its potential application in the development of targeted therapies for cancer treatment (Geiger et al., 2007).

Potential Applications in Imaging and Diagnostics

Further research on derivatives of this bicyclic structure has revealed its utility in imaging and diagnostic applications, particularly in the development of novel radioligands for positron emission tomography (PET) imaging of α7-nicotinic acetylcholine receptors (α7-nAChRs). These derivatives have been synthesized with high binding affinities and selectivity for α7-nAChRs, making them suitable candidates for PET imaging to study the distribution and density of α7-nAChRs in the brain, which could have implications for the diagnosis and study of neurological diseases and conditions (Gao et al., 2013).

Chemical Synthesis and Structural Analysis

The chemical synthesis and structural analysis of compounds related to "this compound" have also been subjects of scientific inquiry. Studies have focused on the synthesis of stereoisomeric alcohols and methyl ethers from precursor compounds, utilizing various synthetic routes including Dieckmann analogous cyclization and stereoselective reductions. These efforts contribute to a broader understanding of the compound's chemical properties and potential modifications that can enhance its biological activity or alter its pharmacokinetic profile (Dekeukeleire et al., 2009).

Future Directions

Due to the far-ranging biological activities of similar compounds, the hydrindane scaffolds often become the target for development into drug-like molecules for the treatment of disease . This suggests potential future directions in the development of new therapeutics.

properties

IUPAC Name

(1S,5R)-6-methyl-3-(3-phenoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-22-17-11-10-16(20(22)24)13-23(14-17)21(25)15-6-5-9-19(12-15)26-18-7-3-2-4-8-18/h2-9,12,16-17H,10-11,13-14H2,1H3/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTLMVBLRDNGMB-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC(C1=O)CN(C2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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